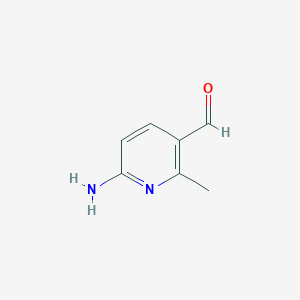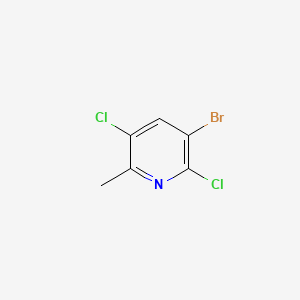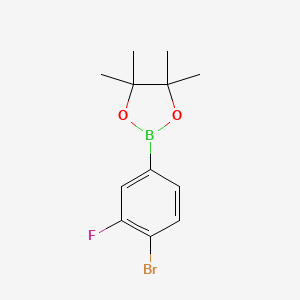
4-溴-1-(甲基亚磺酰基)-2-(三氟甲基)苯
描述
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methylsulfinyl, and trifluoromethyl groups attached to a benzene ring
科学研究应用
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific desired properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene typically involves the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the methylsulfinyl and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-quality product suitable for various applications.
化学反应分析
Types of Reactions: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different substituted benzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.
Reduction: Formation of 1-(Methylsulfinyl)-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The bromine and methylsulfinyl groups contribute to the compound’s overall chemical behavior, influencing its interactions with other molecules and its reactivity in various chemical reactions.
相似化合物的比较
- 1-Bromo-4-(trifluoromethylthio)benzene
- 4-Bromo-1-(trifluoromethyl)benzene
- 4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene
Comparison: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
属性
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)







![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)


![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)


